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Compound of Interest

Compound Name: CFDA-SE

Cat. No.: B7799389 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to using the fluorescent dye 5(6)-

Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) for the assessment of bacterial

viability and the tracking of bacterial proliferation. This document outlines the principles of the

assay, detailed experimental protocols, data interpretation, and troubleshooting.

Introduction
CFDA-SE is a cell-permeable dye that has become a valuable tool in microbiology for

assessing cell health and division. The molecule is initially non-fluorescent but becomes

fluorescent upon entering viable cells. This property, combined with its ability to be retained

through cell divisions, allows for its use in both viability and proliferation assays.

Principle of Action: The process relies on two key cellular functions: enzymatic activity and

membrane integrity for viability, and covalent labeling for proliferation tracking.

Viability Assessment: Non-fluorescent CFDA-SE passively diffuses across the bacterial cell

membrane. Inside the cell, ubiquitous intracellular esterases cleave the acetate groups,

converting the molecule into the highly fluorescent carboxyfluorescein succinimidyl ester

(CFSE).[1][2] A cell must possess active esterases and an intact cell membrane to
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accumulate and retain the fluorescent product, thus serving as an indicator of metabolic

activity and viability.[3]

Proliferation Tracking: The succinimidyl ester group of CFSE covalently binds to primary

amines on intracellular proteins.[1][4] This stable linkage ensures that the dye is well-

retained within the cytoplasm and is not transferred to adjacent cells.[4] When a labeled

bacterium divides, the CFSE fluorescence is distributed approximately equally between the

two daughter cells.[5][6] Consequently, each successive generation exhibits half the

fluorescence intensity of the parent cell, which can be quantified using flow cytometry.[5]

Applications in Research and Drug Development
Antibiotic Susceptibility Testing: Rapidly assess the viability of bacterial populations following

exposure to antimicrobial compounds.

Probiotic Research: Track the in vivo colonization, persistence, and proliferation of probiotic

strains.[5]

Biofilm Studies: Analyze the structure and composition of mixed-species biofilms.

Phagocytosis Assays: Quantify the uptake of viable bacteria by phagocytic cells.[7]

Environmental Microbiology: Monitor the transport and survival of bacteria in various

environments.[8]

Experimental Protocols
Materials and Reagents

CFDA-SE (CAS 150347-59-4)

Anhydrous Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS) or other suitable non-amine containing buffer (e.g.,

HEPES)

Bacterial culture in logarithmic growth phase

Culture medium (e.g., LB, TSB)
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Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 bp)

Microcentrifuge tubes

Incubator

Reagent Preparation
CFDA-SE Stock Solution (5 mM):

Allow the CFDA-SE vial to warm to room temperature before opening.

Dissolve the contents in anhydrous DMSO to a final concentration of 5 mM. For example,

dissolve 1 mg of CFDA-SE (MW ~557 g/mol ) in approximately 359 µL of DMSO.[4][9]

Vortex briefly to ensure complete dissolution.

Aliquot into single-use vials and store at -20°C, protected from light and moisture. Hydrolysis

can occur in the presence of water.[10]

Protocol 1: Bacterial Viability Assay
This protocol is designed to assess the metabolic activity of a bacterial population at a single

time point. For viability, it is crucial to distinguish between CFDA-SE, which relies on both

esterase activity and protein binding, and simple CFDA, which only requires esterase activity.

Some studies suggest that for a pure viability assessment based on enzymatic activity, CFDA

may be a more direct indicator, as CFDA-SE's covalent binding can sometimes lead to non-

specific labeling of all cells, regardless of their metabolic state.[11][12] However, CFDA-SE is

widely used and can be effective, particularly when combined with a membrane-impermeable

counterstain like Propidium Iodide (PI).

Procedure:

Harvest bacteria from a logarithmic phase culture by centrifugation (e.g., 5000 x g for 5

minutes).

Wash the bacterial pellet once with sterile PBS.
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Resuspend the pellet in PBS to a concentration of approximately 1 x 10^6 to 1 x 10^7

cells/mL.

Prepare a working solution of CFDA-SE by diluting the 5 mM stock solution in PBS to a final

concentration of 0.5-10 µM. The optimal concentration should be determined empirically for

each bacterial species and experimental condition.[4][9]

Add the CFDA-SE working solution to the bacterial suspension.

Incubate for 15-30 minutes at 37°C, protected from light.[7]

(Optional) To stop the reaction, add 5 volumes of ice-cold culture medium.

Wash the cells twice with PBS to remove excess, unbound dye.

Resuspend the final pellet in PBS for immediate analysis by flow cytometry.

Acquire data using a flow cytometer, exciting with a 488 nm laser and detecting emission in

the green channel (FITC).

Protocol 2: Bacterial Proliferation Assay
This protocol is used to track bacterial cell division over time.

Procedure:

Prepare and label the bacterial cells with CFDA-SE as described in the viability protocol

(Section 3.3, steps 1-8). A higher initial staining concentration (e.g., 5-10 µM) may be

necessary for tracking multiple generations.[10]

After washing, resuspend the labeled bacteria in fresh, pre-warmed culture medium.

Take an aliquot for a "time zero" measurement by flow cytometry. This will represent the

undivided parent population.

Incubate the remaining culture under desired growth conditions.

At various time points (e.g., every generation time), remove aliquots of the culture.
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Wash the cells with PBS and analyze by flow cytometry.

On the resulting histogram, each successive peak of halved fluorescence intensity

represents a new generation of daughter cells.

Data Presentation and Interpretation
Quantitative Data Summary
Table 1: Recommended Staining Parameters for Different Bacterial Species
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Bacterial
Species

Gram Stain
Recommended
CFDA-SE
Concentration

Incubation
Time &
Temperature

Notes

Comamonas sp. Gram-Negative 50 µM
2 hours (cycling

18-35°C)

Staining

efficiency is high.

[13]

Escherichia coli Gram-Negative 10 µM
30-60 minutes at

37°C

Staining can be

challenging;

permeabilizing

agents may be

required.[7][14]

Streptococcus

pneumoniae
Gram-Positive 1 µM

30 minutes at

37°C

Effective labeling

has been

demonstrated.[7]

Leptospira

interrogans

Gram-Negative

(atypical)
Not specified Not specified

Efficiently

labeled without

affecting viability

or motility.[15]

Various Gram-

Positive
Gram-Positive

General Range:

1-10 µM

15-30 minutes at

37°C

Generally stain

more efficiently

than Gram-

negative

bacteria.[16]

Various Gram-

Negative
Gram-Negative

General Range:

5-25 µM

15-60 minutes at

37°C

May require

higher

concentrations or

longer incubation

times due to the

outer membrane.

[16]

Table 2: Flow Cytometry Data Analysis for Proliferation Assay
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Parameter Description Typical Value/Observation

Parent Peak (G0)

Mean Fluorescence Intensity

(MFI) of the undivided

population at time zero.

Highest MFI value.

Generation 1 (G1) First daughter cell population.
MFI is approximately 50% of

the G0 peak.

Generation 2 (G2)
Second daughter cell

population.

MFI is approximately 25% of

the G0 peak.

Proliferation Index

The average number of

divisions for all cells that have

divided.

Calculated using flow

cytometry software analysis

models.

Division Index

The average number of

divisions for all cells in the

original population.

Calculated using flow

cytometry software analysis

models.

Percentage Divided

The percentage of cells that

have undergone at least one

division.

Calculated from the proportion

of cells in G1 and subsequent

generations.
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Caption: Mechanism of CFDA-SE conversion to fluorescent CFSE within a viable bacterium.

Experimental Workflow for Viability Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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